Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, an imidazo[1,2-a]pyridine ring, and a hydroxy-methoxyphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the hydroxy-methoxyphenyl group and the benzoate ester. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Shares the hydroxy-methoxyphenyl group but lacks the imidazo[1,2-a]pyridine ring.
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with different ester and aromatic ring configurations.
Uniqueness
Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of the imidazo[1,2-a]pyridine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O4/c1-4-31-24(29)17-6-5-7-18(12-17)25-23-22(16-9-10-19(28)20(13-16)30-3)26-21-11-8-15(2)14-27(21)23/h5-14,25,28H,4H2,1-3H3 |
InChI Key |
JQCZYLPBIRIIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.